1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol
Overview
Description
Scientific Research Applications
Asymmetric Synthesis
1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol is utilized in asymmetric synthesis. For example, Micouin et al. (1994) demonstrated the synthesis of enantiomerically pure 3-substituted piperidines, derived from lactam, which included the bromo derivative as a key intermediate in the synthesis process (Micouin et al., 1994).
Preparation of Piperidine Analogues
The compound has been used in the preparation of piperidine analogues. Shevchuk et al. (2012) developed a method to prepare 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines, followed by a reduction process (Shevchuk et al., 2012).
Reactions with Lithium Piperidide
In research conducted by Plas et al. (2010), reactions of bromoethoxypyridines with lithium piperidide in piperidine were investigated, showing that both substituents in the compounds are replaced by the piperidino group without rearrangements occurring (Plas et al., 2010).
Synthesis of Antibacterial Compounds
Aziz‐ur‐Rehman et al. (2017) included this compound in the synthesis of new compounds with antibacterial properties. These compounds featured piperidine functionalities and exhibited valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).
Antiplatelet Aggregation Activity
Youssef et al. (2011) synthesized new carbamoylpyridine and carbamoylpiperidine analogues containing nipecotic acid scaffold for platelet aggregation inhibitory activity, where bromopyridines played a critical role (Youssef et al., 2011).
Structural and Electronic Properties Studies
Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, shedding light on the properties of compounds structurally related to this compound (Georges et al., 1989).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment. These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy.
Properties
IUPAC Name |
1-[(6-bromopyridin-2-yl)methyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-11-5-1-3-9(13-11)7-14-6-2-4-10(15)8-14/h1,3,5,10,15H,2,4,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWLOFCKZAKCPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=CC=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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